molecular formula C6-H14 B166423 2,2-dimethylbutane CAS No. 75-83-2

2,2-dimethylbutane

Cat. No.: B166423
CAS No.: 75-83-2
M. Wt: 86.18 g/mol
InChI Key: HNRMPXKDFBEGFZ-UHFFFAOYSA-N
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Description

2,2-Dimethylbutane, also known as neohexane, is an organic compound with the molecular formula C6H14. It is a colorless liquid that is odorless and highly flammable. This compound is a branched alkane and one of the isomers of hexane. It is characterized by its compact structure, featuring a quaternary carbon atom and a butane backbone .

Chemical Reactions Analysis

Types of Chemical Reactions

2,2-Dimethylbutane participates in several fundamental alkane reactions, including combustion, halogenation, and cracking, as well as specialized catalytic processes.

Combustion

Reaction:
C6H14+192O26CO2+7H2O\text{C}_6\text{H}_{14}+\frac{19}{2}\text{O}_2\rightarrow 6\text{CO}_2+7\text{H}_2\text{O}

  • Conditions: Requires oxygen and an ignition source .

  • Thermodynamics: Releases significant energy (ΔcHliquid=4148.5kJ mol\Delta_cH^\circ_{\text{liquid}}=-4148.5\,\text{kJ mol}) .

Halogenation

Reaction with Cl₂ (UV light):
C6H14+Cl2hνC6H13Cl+HCl\text{C}_6\text{H}_{14}+\text{Cl}_2\xrightarrow{h\nu}\text{C}_6\text{H}_{13}\text{Cl}+\text{HCl}

  • Primary product: 1-Chloro-2,2-dimethylbutane (major) .

  • Mechanism: Radical chain reaction via initiation, propagation, and termination steps .

Cracking

Reaction:
C6H14Δ,catalystCH4+C2H6+C3H8\text{C}_6\text{H}_{14}\xrightarrow{\Delta,\text{catalyst}}\text{CH}_4+\text{C}_2\text{H}_6+\text{C}_3\text{H}_8

  • Conditions: High temperatures (400–800°C) and acidic catalysts (e.g., zeolites) .

Catalytic Hydrogenation/Dehydrogenation

Hydrogenation:
C6H12+H2C6H14(ΔrH=125.8kJ mol)\text{C}_6\text{H}_{12}+\text{H}_2\rightarrow \text{C}_6\text{H}_{14}\quad (\Delta_rH^\circ =-125.8\,\text{kJ mol})
Dehydrogenation:
C6H14C6H12+H2(ΔrH=+125.9kJ mol)\text{C}_6\text{H}_{14}\rightarrow \text{C}_6\text{H}_{12}+\text{H}_2\quad (\Delta_rH^\circ =+125.9\,\text{kJ mol})

  • Catalysts: Pt/SiO₂ or Rh/SiO₂ enhance hydrogen-deuterium exchange and isomerization .

Thermochemical Data

Key thermodynamic parameters for this compound reactions :

Reaction TypeΔH° (kJ/mol)Conditions
Combustion (liquid phase)-4148.5 ± 0.88Oxygen, ignition source
Hydrogenation (liquid phase)-125.8 ± 0.53H₂, metal catalyst
Isomerization (liquid phase)-14.6 ± 0.75Acidic catalyst

SN2 Substitution

Limited due to steric hindrance from the quaternary carbon. Observed only with small, strong nucleophiles (e.g., CN⁻) .

E2 Elimination

Example: Base-induced dehydrohalogenation of 2-chloro-2,2-dimethylbutane:
Me3C CH2Cl+OHMe2C CH2+H2O+Cl\text{Me}_3\text{C CH}_2\text{Cl}+\text{OH}^-\rightarrow \text{Me}_2\text{C CH}_2+\text{H}_2\text{O}+\text{Cl}^-

  • Regioselectivity: Follows Zaitsev’s rule, favoring more substituted alkenes .

Catalytic Exchange Reactions

This compound undergoes hydrogen-deuterium exchange over Pt/SiO₂ and Rh/SiO₂ catalysts :

  • Mechanism: Sequential H abstraction and D incorporation at tertiary carbon sites.

  • Deuterium Distribution: Confirmed via NMR analysis .

Scientific Research Applications

Chemistry

2,2-Dimethylbutane serves as a reference compound in gas chromatography due to its predictable behavior under various conditions. It is also used as a probe molecule in studies of catalytic processes, particularly in hydrogen-deuterium exchange and hydrogenolysis reactions.

Case Study:

  • A study by Zhang et al. investigated the role of this compound in promoting gas hydrate nucleation, which is crucial for flow assurance in oil and gas pipelines. The findings indicated that even low concentrations of this compound significantly influence hydrate formation dynamics.

Biology

In biological studies, this compound is utilized to explore the metabolism of hydrocarbons. Its structure allows researchers to study how certain microorganisms metabolize branched alkanes.

Case Study:

  • Research involving microbial degradation pathways has shown that certain bacteria can metabolize hydrocarbons like this compound, providing insights into bioremediation strategies for oil spills.

Medicine

While not directly used in medical applications, this compound plays a role in synthesizing intermediates for pharmaceutical compounds. Its properties can enhance the efficiency of certain chemical reactions involved in drug synthesis.

Fuel Additive

Due to its high octane rating, this compound is used as an anti-knock additive in gasoline formulations. This enhances the performance of fuels in combustion engines.

Solvent and Cleaning Agent

In industrial settings, it is employed as a solvent in various products such as adhesives and cleaning agents due to its effective solvency properties.

ApplicationDescription
Fuel AdditiveHigh-octane anti-knock agent in gasoline
SolventUsed in adhesives and cleaning products
Chemical IntermediateInvolved in synthesizing pharmaceutical compounds

Mechanism of Action

The mechanism of action of 2,2-dimethylbutane in chemical reactions involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds. In catalytic processes, it interacts with the active sites of metal catalysts, facilitating reactions such as hydrogen-deuterium exchange, hydrogenolysis, and isomerization . The molecular targets and pathways involved depend on the specific reaction and catalyst used.

Comparison with Similar Compounds

2,2-Dimethylbutane is unique among its isomers due to its highly branched structure and the presence of a quaternary carbon atom. Similar compounds include:

These compounds share similar physical and chemical properties but differ in their molecular structures and specific applications.

Biological Activity

2,2-Dimethylbutane (C₆H₁₄), also known as neohexane, is a branched-chain alkane that is primarily utilized in industrial applications and laboratory settings. Its unique structure, featuring a quaternary carbon atom, contributes to its distinctive physical and chemical properties. This article explores the biological activity of this compound, including its toxicity, mutagenicity, and its role in various chemical reactions.

This compound is synthesized through several methods, including hydroisomerization and isomerization of pentanes. It is commonly used as a high-octane additive in gasoline and as a solvent in various chemical processes. Additionally, it serves as a probe molecule for studying metal catalysts in hydrogenation and dehydrogenation reactions due to its structural characteristics .

Acute Toxicity

The acute toxicity of this compound has been evaluated through various studies. It has been reported to exhibit low toxicity levels; however, exposure can lead to respiratory irritation and central nervous system effects. The National Toxicology Program (NTP) has conducted assessments that indicate potential anesthetic effects at high concentrations .

Mutagenicity Studies

A significant aspect of the biological activity of this compound is its mutagenic potential. The Ames test, a widely recognized assay for assessing mutagenicity, has shown that this compound does not induce mutations in Salmonella typhimurium strains under standard testing conditions . This suggests that while it may exhibit some toxicological effects, it does not possess significant genetic mutagenicity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Toxicity Evaluation : A study focusing on refrigerants highlighted the acute toxicity profile of various hydrocarbons, including this compound. It was found to have a relatively high threshold for acute effects compared to other alkanes .
  • Chemical Reaction Studies : Research involving metal catalysts demonstrated that this compound effectively interacts with active sites during catalytic processes. This property makes it valuable for studies in catalysis and organic synthesis .
  • Environmental Impact : Investigations into the environmental effects of hydrocarbons indicate that while this compound is less toxic than many other volatile organic compounds (VOCs), its persistence in the environment can lead to indirect biological impacts through atmospheric reactions .

Data Summary Table

Study Type Findings
Acute ToxicityLow toxicity; potential respiratory irritant and CNS effects at high doses
MutagenicityNegative in Ames test; no significant mutagenic activity
Catalytic ActivityEffective as a probe molecule in metal catalysis studies
Environmental ImpactLess toxic than many VOCs; persistent in the environment

Q & A

Basic Research Questions

Q. How does the branching of 2,2-dimethylbutane influence its boiling point compared to structural isomers like 2,3-dimethylbutane and 2-methylpentane?

  • Methodological Answer : Boiling points are determined by intermolecular van der Waals forces, which depend on molecular surface area. Increased branching reduces surface area, leading to weaker interactions. For example, this compound (most branched) has a lower boiling point than 2,3-dimethylbutane (less branched), while 2-methylpentane (least branched) has the highest boiling point . Experimental validation involves comparative distillation or vapor pressure measurements under controlled conditions.

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The 13C^{13}\text{C} NMR spectrum reveals distinct chemical shifts for carbons in branched positions (e.g., quaternary carbons at ~28–31 ppm) compared to linear analogs. Mass spectrometry (MS) confirms molecular weight (86.18 g/mol) via molecular ion peaks (M+^+) and fragmentation patterns .

Q. How is this compound distinguished from other hexane isomers in analytical chemistry?

  • Methodological Answer : Gas chromatography (GC) with a nonpolar stationary phase separates isomers based on boiling points and polarity. Retention times are calibrated against standards. For structural confirmation, coupling GC with mass spectrometry (GC-MS) or infrared spectroscopy (IR) provides additional specificity .

Advanced Research Questions

Q. How can phase diagrams guide the use of this compound in cryogenic or solvent systems?

  • Methodological Answer : Phase equilibrium studies, such as the this compound-cyclopentane system, reveal eutectic behavior with a melting point maximum at 0.33 mole fraction of this compound. This informs solvent formulations for low-temperature applications. Differential Scanning Calorimetry (DSC) or freezing point depression experiments validate these phase transitions .

Q. What methodologies are used to develop Helmholtz energy-based equations of state (EOS) for this compound?

  • Methodological Answer : EOS development relies on experimental data (e.g., vapor pressures, densities, and heat capacities) fitted to Helmholtz energy models. For example, Lemmon (2021) derived EOS by integrating caloric and volumetric data, ensuring accuracy across temperature (150–500 K) and pressure ranges. Uncertainty analysis involves residual comparisons between model predictions and experimental datasets .

Q. How does molecular branching affect the diffusivity of this compound in hydrocarbon mixtures or porous materials?

  • Methodological Answer : Inverse chromatography measures effective diffusivities in zeolites, showing that branched isomers (e.g., this compound) exhibit lower diffusivity than linear alkanes due to steric hindrance. For liquid mixtures, the rough hard-sphere model predicts binary diffusion coefficients (e.g., in n-heptane systems) based on molecular volume and interaction parameters .

Q. What experimental approaches resolve contradictions in biodegradation studies of this compound?

  • Methodological Answer : Aerobic biodegradation assays in activated sludge show co-metabolism dependency (86% persistence as a sole carbon source vs. 14% in mixtures). Researchers use isotope tracing or microbial community profiling to identify degradative pathways. Half-life calculations (e.g., 26.5 days in sewage) require controls for abiotic loss (e.g., volatilization) .

Q. How are thermodynamic properties like vapor pressure and heat of vaporization measured for this compound?

  • Methodological Answer : Static or dynamic calorimetry (e.g., Calvet-type calorimeters) quantifies heats of vaporization. Vapor pressures are determined via ebulliometry or static cell methods. Kilpatrick and Pitzer (1946) established temperature-dependent correlations using precise manometric techniques .

Properties

IUPAC Name

2,2-dimethylbutane
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InChI

InChI=1S/C6H14/c1-5-6(2,3)4/h5H2,1-4H3
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InChI Key

HNRMPXKDFBEGFZ-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)(C)C
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Molecular Formula

C6H14
Record name NEOHEXANE
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DSSTOX Substance ID

DTXSID4025111
Record name 2,2-Dimethylbutane
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Molecular Weight

86.18 g/mol
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Physical Description

Neohexane is a colorless liquid with an odor of gasoline. Less dense than water and insoluble in water. Hence floats on water. Irritating vapor. Flash point -54 °F., Colorless liquid with mild gasoline-like odor; [ACGIH], Clear liquids with mild, gasoline-like odors.
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Boiling Point

121.5 °F at 760 mmHg (NTP, 1992), 49.7 °C, 121.5 °F
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Flash Point

-54 °F (NTP, 1992), -54 °F (-48 °C) closed cup, -54 °F
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), In water, 21.2 mg/L at 25 °C, Soluble in ethanol, diethyl ether; very soluble in acetone, benzene, petroleum ether, carbon tetrachloride
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Density

0.649 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6444 g/cu cm at 25 °C, 0.649
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Vapor Density

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.0 (Air = 1), 3
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Vapor Pressure

274 mmHg at 70 °F ; 400 mmHg at 87.8 °F (NTP, 1992), 319.0 [mmHg], 319 mm Hg at 25 °C, 274 mmHg
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Color/Form

Colorless liquid

CAS No.

75-83-2
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Melting Point

-148 °F (NTP, 1992), -99.9 °C, -148 °F
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Synthesis routes and methods

Procedure details

Complex 6 was also tested for the hydrogenation of several other substrates. Heating 1-octene with complex 6 (10 mol %) under 4 atm H2 (THF-d8 solvent, 80° C., 24 hours) produced n-octane (70%) and internal octene isomers (30%, arising from isomerization of the 1-octene) (Table 6, entry 2). Prolonging the reaction time to 48 hours resulted in a higher yield (76%) of n-octane. Internal octene isomers (24%) remained at the end of the reaction, indicating that the terminal 1-octene is hydrogenated more rapidly than its internal isomers. The more sterically hindered olefins 3,3-dimethyl-1-butene and α-methylstyrene were also hydrogenated under the same reaction conditions (4 atm H2, 80° C.), albeit somewhat more slowly, affording neohexane (97%) and isopropylbenzene (48%) after 48 hours (Table 6, entries 3 and 4).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
olefins 3,3-dimethyl-1-butene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
97%
Yield
48%

Retrosynthesis Analysis

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Feasible Synthetic Routes

2,2-dimethylbutane
2,2-dimethylbutane
2,2-dimethylbutane
2,2-dimethylbutane
2,2-dimethylbutane
2,2-dimethylbutane

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